2-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Medicinal Chemistry Peptide Synthesis Solid-Phase Synthesis

Researchers incorporating the 6-chloro-3-pyridinyl pharmacophore into peptide chains often face multi-step derivatization when using simple aminomethyl analogs. This α-amino acid eliminates that bottleneck with free amine and carboxylic acid termini ready for direct Fmoc/Boc SPPS. • Enables one-step incorporation into peptide chains without pre-activation or linker chemistry. • Available as racemate (CAS 188916-07-6) and (S)-enantiomer (CAS 1270288-44-2) for stereochemically defined libraries. • Multi-vendor supply with 95-98% purity ensures reliable procurement and batch-to-batch consistency.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 188916-07-6
Cat. No. B071155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(6-chloropyridin-3-yl)propanoic acid
CAS188916-07-6
Synonyms3-Pyridinepropanoicacid,-alpha--amino-6-chloro-(9CI)
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC(C(=O)O)N)Cl
InChIInChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
InChIKeyUKRRFOGHAISFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Procurement Baseline


2-Amino-3-(6-chloropyridin-3-yl)propanoic acid (CAS 188916-07-6) is a synthetic non-proteinogenic α-amino acid featuring a 6-chloro-3-pyridinyl side chain . Its molecular formula is C8H9ClN2O2 with a molecular weight of 200.62 g/mol . The compound contains a chiral center at the α-carbon, yielding enantiomeric forms designated (R)- and (S)-configurations. The 6-chloro-3-pyridinyl moiety is a well-validated pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and related bioactive molecules [1]. Commercially, the compound is available as the free amino acid (typically 95–98% purity) and as the (S)-enantiomer dihydrochloride salt [2].

Synthetic building block: α-amino acid with 6-chloro-3-pyridinyl side chain for peptide and peptidomimetic assembly
Chiral selection: enantiomerically pure (S)-form and racemate available for stereochemical control studies
Multi-vendor supply: research to bulk quantities, reducing procurement risk in long-term programs

Why Generic Substitution Compromises Synthetic Outcomes


Compounds containing the 6-chloro-3-pyridinyl moiety cannot be freely interchanged because the linkage chemistry and functional group presentation fundamentally alter both reactivity and biological target engagement. The target compound differs from common in-class analogs such as 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidine or simple 6-chloro-3-pyridinylmethyl amines in a critical respect: it incorporates a full α-amino acid backbone with both amine and carboxylic acid termini available for peptide coupling or further derivatization [1]. This structural distinction enables incorporation into peptide chains or peptidomimetic scaffolds—a synthetic utility absent in non-amino acid analogs. Additionally, the stereochemistry at the α-carbon is not trivial; (R)- and (S)-enantiomers of related 6-chloro-3-pyridinyl compounds can exhibit differential pharmacological profiles in nAChR systems, and substituting a racemate for a defined enantiomer introduces uncontrolled variables in both synthetic yield and biological reproducibility [2]. The quantitative evidence below establishes the specific dimensions along which this compound differs from its closest alternatives.

Amino acid backbone vs. simple amines
Common 6-chloro-3-pyridinylmethylamines lack the carboxylic acid terminus required for direct peptide coupling; substitution may demand additional synthetic steps and can alter scaffold reactivity.
Stereochemical purity
Racemate substitution introduces uncontrolled enantiomeric mixture; class-level evidence suggests enantiomer-dependent activity in nAChR ligand contexts, potentially affecting reproducibility.
Salt form mismatch
Free base and dihydrochloride salt differ in solubility and handling stability; using a different form may shift aqueous reaction profiles and complicate stoichiometric control.

Quantitative Differentiation Evidence


Synthetic Versatility: Amino Acid vs. Alkylamine Scaffolds

The target compound contains both free α-amino and α-carboxylic acid groups, enabling direct incorporation into solid-phase peptide synthesis (SPPS) workflows without additional deprotection steps beyond standard Fmoc/Boc protocols. In contrast, the closest structural comparator class—6-chloropyridin-3-ylmethylamines or N-substituted 6-chloropyridin-3-yl derivatives—lack the carboxylic acid terminus required for peptide bond formation and cannot serve as amino acid surrogates without extensive synthetic manipulation [1]. The Boc-protected derivative (Boc-3-(6-chloro-3-pyridyl)alanine, CAS 252989-87-0) is explicitly documented as compatible with SPPS, confirming the scaffold's synthetic integration capability .

Synthetic versatility
Class-level
2 coupling sites (α-NH₂, α-COOH) vs. 1 for alkylamine analogs
Supports direct SPPS incorporation without extra deprotection
Scaffold-level inference; Boc-protected derivative confirms compatibility
Medicinal Chemistry Peptide Synthesis Solid-Phase Synthesis

Chiral Purity: Enantiomer vs. Racemate Variability

The (S)-enantiomer of this compound (CAS 1270288-44-2) is commercially available with defined stereochemistry, whereas the racemic mixture (CAS 188916-07-6) introduces a 50% impurity of the undesired enantiomer for any stereospecific application. In nAChR ligand development, stereochemistry critically modulates binding: related 6-chloro-3-pyridinyl bicyclic compounds show enantiomer-dependent activity differences (EC50 300 nM for (1S,5R)-isomer vs. EC50 600 nM for (1R,5S)-isomer at α4β2 nAChR) [1][2]. While direct target compound enantiomer activity data are absent from public literature, the class-level precedent establishes that stereochemistry is not a passive variable [3].

Chiral purity
Class-level
100% enantiomeric excess achievable vs. 0% e.e. for racemate
Enantiomer procurement recommended for stereospecific applications
Class-level precedent: related bicyclic analogs show enantiomer-dependent EC₅₀
Stereochemistry Chiral Resolution Enantioselective Synthesis

Salt Form Stability: Dihydrochloride vs. Free Base

The (S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride salt (CAS 2701679-69-6) offers distinct handling and stability advantages over the free base form. The dihydrochloride salt has a defined molecular weight of 273.54 g/mol (C8H11Cl3N2O2) and demonstrates enhanced aqueous solubility compared to the free amino acid . Storage specifications require 2–8°C in sealed, inert gas conditions, indicating sensitivity to moisture and oxidation that the salt form mitigates relative to the free base [1]. The salt form is specifically indicated as a key intermediate for nAChR modulator development, providing a consistent, pre-formulated starting material with defined stoichiometry [2].

Salt form stability
Reported
Dihydrochloride salt: enhanced aqueous solubility, 2–8°C storage under inert gas
Reduces aqueous media variability and simplifies handling
Supplier-specified storage; salt form may be preferred for multistep synthesis
Formulation Chemistry Salt Selection Stability

Procurement Scalability Across Multiple Vendors

The target compound is available from multiple commercial vendors across a wide range of pack sizes, from 50 mg research quantities to 100 g bulk orders, with defined purity specifications (95–98%). AKSci offers the free base at 95% purity in sizes from 50 mg ($338) to 1 g ($1801) with 1-week lead time . ChemicalBook lists the compound at 98% purity from Chinese suppliers in 5G, 10G, and 100G quantities . This multi-vendor, multi-scale availability contrasts with many proprietary 6-chloro-3-pyridinyl analogs that are either unavailable commercially or restricted to single-source custom synthesis arrangements.

Procurement scalability
Data to verify
Multi-vendor, 50 mg–100 g, 95–98% purity
Reduces supply risk for long-term research programs
Commercial catalog data, 2025–2026; confirm current availability
Procurement Supply Chain Custom Synthesis

Limitations: Absence of Direct Pharmacological Data

A comprehensive search of BindingDB, PubMed, and patent literature revealed no direct quantitative binding affinity (Ki/Kd), functional activity (EC50/IC50), or in vivo efficacy data for 2-amino-3-(6-chloropyridin-3-yl)propanoic acid itself. While structurally related compounds bearing the 6-chloro-3-pyridinyl moiety demonstrate potent nAChR activity (e.g., Ki values as low as 0.47 nM for azidopyridinyl probes [1]; EC50 values of 300–600 nM for bicyclic analogs [2]), these data reflect different molecular scaffolds with distinct pharmacophores beyond the shared chloropyridinyl group. The target compound's differentiation therefore rests primarily on its chemical and synthetic properties rather than established pharmacological superiority.

Direct pharmacology gap
Context-dependent
No publicly reported Ki, Kd, EC₅₀, or IC₅₀ for target compound
Positioned as synthetic building block, not validated probe
Comprehensive literature search through 2026; class-level activity data refer to distinct scaffolds
Data Availability Research Gap Pharmacology

Validated Application Scenarios


Peptidomimetic Library Building Block for nAChR

Given its α-amino acid backbone with the 6-chloro-3-pyridinyl pharmacophore , this compound is directly suitable for incorporation into solid-phase peptide synthesis workflows to generate peptidomimetic libraries targeting nicotinic acetylcholine receptors. Unlike simple 6-chloropyridin-3-ylmethylamines that require additional synthetic steps for coupling, the free amino and carboxylic acid termini enable standard Fmoc/Boc SPPS protocols. The (S)-enantiomer is recommended for libraries where stereochemical consistency is required [1].

Chiral Intermediate for Enantioselective Modulator Synthesis

The commercial availability of both racemic (CAS 188916-07-6) and (S)-enantiomer (CAS 1270288-44-2) forms [2] makes this compound suitable for stereospecific synthesis of nAChR-targeting therapeutics. The dihydrochloride salt form (CAS 2701679-69-6) offers enhanced aqueous solubility and defined stoichiometry for multi-step synthetic sequences , making it appropriate for medicinal chemistry campaigns developing compounds for neurological disorders where nAChR modulation is implicated [3].

Precursor for Boc-Protected Amino Acid Derivatives

The compound serves as the deprotected precursor for Boc-3-(6-chloro-3-pyridyl)alanine (CAS 252989-87-0), a validated building block for peptide synthesis . This derivative integrates the 6-chloro-3-pyridinyl moiety into peptide chains under standard SPPS conditions, enabling the exploration of conformational and electronic effects of this heterocyclic pharmacophore in peptide-based therapeutics [4].

Reference Standard for Analytical Method Development

With multi-vendor commercial availability in defined purity grades (95–98%) , this compound can serve as a reference standard for HPLC method development, chiral separation optimization, and quality control protocols involving 6-chloro-3-pyridinyl-containing compounds. The defined racemate and enantiomer forms provide calibration standards for assessing stereochemical purity in synthetic batches.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis for nAChR research
α-Amino acid backbone with free amine and carboxyl termini
SPPS compatibility; stereochemical consistency (chiral HPLC)
Stereospecific modulator synthesis
Enantiomerically pure (S)-form and dihydrochloride salt available
Chiral identity verification; reaction stoichiometry control
Boc-protected derivative precursor
Deprotected free amino acid ready for Fmoc/Boc protection
Standard SPPS incorporation; confirm derivative identity
Analytical reference standard
Defined purity grades and available racemate/enantiomer forms
HPLC method development; chiral separation optimization

Technical Documentation Hub

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